4-(2-Methoxyethoxy)-4-oxobutanoic acid
Description
4-(2-Methoxyethoxy)-4-oxobutanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted with a ketone group and a 2-methoxyethoxy chain at the fourth carbon. These analogs share key functional groups, such as methoxy, ethoxy, or aryl substituents, which influence their chemical reactivity, solubility, and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOHXVHUGFEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31961-02-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31961-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70288717 | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-89-0, 31961-02-1 | |
| Record name | NSC57376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-4-oxobutanoic acid typically involves the reaction of butanoic acid derivatives with 2-methoxyethanol under controlled conditions. One common method includes the esterification of butanoic acid with 2-methoxyethanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade catalysts and reagents, as well as advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: Reduction reactions can convert the oxo group into a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxyethoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in metabolic pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents/Features | Reference |
|---|---|---|---|
| 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid | C₁₂H₁₄O₅ | Phenyl ring with 2-methoxyethoxy group | |
| 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | C₇H₁₂O₄ | Methoxy group, dimethyl substitution | |
| 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid | C₈H₁₄O₄ | Ethoxy group instead of methoxy | |
| 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid | C₁₁H₁₃NO₄ | Methoxyphenyl amino group | |
| 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid | C₆H₇F₃O₄ | Trifluoroethoxy group (enhanced lipophilicity) |
Key Observations :
- Substituent Effects: The 2-methoxyethoxy group in 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid enhances solubility in polar solvents (e.g., DMSO >50 mg/mL) compared to non-polar analogs . Ethoxy or trifluoroethoxy groups increase lipophilicity, impacting membrane permeability .
- Steric and Electronic Factors: Dimethyl substitution (e.g., in 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid) introduces steric hindrance, altering reaction kinetics in synthetic pathways .
Insights :
- Anti-inflammatory Potential: Compounds with methoxyphenyl or amino groups (e.g., 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid) show moderate anti-inflammatory effects, likely due to interactions with cyclooxygenase enzymes .
- Enzyme Interactions: The trifluoroethoxy group in 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid may enhance binding to hydrophobic enzyme pockets, a property extrapolated to 4-(2-Methoxyethoxy)-4-oxobutanoic acid .
Challenges :
- Limited data on the exact toxicity profile of this compound necessitates further safety studies, guided by analogs like 4-Methoxy-2-methylene-4-oxobutanoic acid, which requires careful handling due to irritation risks .
Biological Activity
4-(2-Methoxyethoxy)-4-oxobutanoic acid, also known as NSC57376, is a small molecule with the molecular formula C₇H₁₂O₅ and a molecular weight of approximately 176.17 g/mol. Its unique structure includes a butanoic acid backbone with both a ketone and an ether functional group, which contributes to its distinctive chemical properties and potential biological activities. This compound has garnered interest in proteomic research, particularly for its role as a cleavable linker in studying protein-protein interactions.
The mechanism of action of this compound involves its ability to act as a cleavable linker that attaches biomolecules, such as affinity tags, to proteins. This function allows researchers to isolate and analyze proteins without altering their native structure or function. The controlled cleavage of the linker under mild acidic conditions facilitates the study of protein interactions, making it a valuable tool in drug discovery and therapeutic development.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity. It has been suggested that the compound interacts with specific enzymes or receptors that influence metabolic processes related to cancer cell proliferation. Although comprehensive studies are still needed, its potential to modify protein interactions could lead to novel therapeutic strategies against various cancer types.
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may have anti-inflammatory effects. Research indicates that it could suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. By inhibiting downstream inflammatory mediators such as iNOS, COX-2, and PGE2, this compound may contribute to reducing inflammation in various biological systems .
Table 1: Summary of Biological Activities
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
